8-bromo-5-oxaspiro[3.5]nonane
Description
Contextualization of Spirocyclic Systems in Organic Chemistry
Spiro compounds are characterized by having at least two molecular rings that share a single common atom, known as the spiro atom. wikipedia.org This arrangement distinguishes them from fused or bridged ring systems. masterorganicchemistry.com
The study of spiro compounds dates back to 1900, when Adolf von Baeyer first described a spirocyclic compound. cambridgescholars.com Since then, interest in these three-dimensional structures has grown immensely. Their rigid and defined spatial arrangement can lead to unique pharmacological properties. researchgate.netmdpi.com The three-dimensional nature of spirocycles allows for better interaction with target proteins, making them attractive scaffolds in drug discovery. researchgate.net The introduction of spirocyclic scaffolds can improve a compound's potency, selectivity, and pharmacokinetic properties. bldpharm.com
Spiro compounds are classified based on the number of spiro atoms they contain (monospiro, dispiro, etc.) and the nature of the rings (carbocyclic or heterocyclic). cambridgescholars.com The nomenclature, as established by IUPAC, involves the prefix "spiro" followed by brackets containing the number of atoms in each ring connected to the spiro atom, excluding the spiro atom itself. wikipedia.orgacdlabs.com The numbers are listed in ascending order and separated by a period. acdlabs.com
For a spiro[3.5]nonane architecture, the name indicates a spirocyclic system with a total of nine carbon atoms (nonane). The numbers in the brackets, [3.5], signify that one ring has three carbon atoms (a cyclobutane (B1203170) ring, or in the case of 8-bromo-5-oxaspiro[3.5]nonane, an oxetane (B1205548) ring) and the other has five carbon atoms (a cyclohexane (B81311) ring) attached to the central spiro atom. masterorganicchemistry.comacdlabs.com
Significance of Oxaspiro[3.5]nonane Scaffolds in Modern Synthesis
The presence of an oxygen atom within the spirocyclic framework, creating an oxaspirocycle, introduces specific chemical characteristics that are highly valued in modern synthesis.
The fusion of an oxetane (a four-membered oxygen-containing ring) and a cyclohexane ring creates a unique structural arrangement. Oxetanes possess significant ring strain, which influences their reactivity. iajpr.commdpi.com The C-O-C bond angle in the oxetane ring is strained, making the oxygen's lone pairs more accessible and rendering the oxetane a good hydrogen-bond acceptor. mdpi.comacs.org When incorporated into a spirocyclic system with a cyclohexane ring, the resulting oxaspiro[3.5]nonane scaffold combines the conformational flexibility of the cyclohexane with the specific reactivity and polarity of the oxetane ring.
Oxygen-containing heterocycles are fundamental components in many biologically active compounds and play a crucial role in medicinal chemistry. crsubscription.commdpi.com The inclusion of an oxygen atom in a ring system can significantly alter a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. acs.orgresearchgate.net Specifically, the oxetane motif has been recognized as a valuable component in drug design, often used to replace gem-dimethyl or carbonyl groups to improve properties like aqueous solubility and metabolic stability. acs.org The polar nature of the oxetane can also influence the basicity of nearby functional groups. acs.org
Role of Bromine Substituents in Organic Synthesis and Reactivity
The bromine atom in this compound is not a passive spectator; it actively participates in and enables a variety of chemical transformations. Bromination is a fundamental reaction in organic synthesis, providing a versatile handle for further functionalization. nih.govacs.org
The presence of a bromine atom on the cyclohexane ring of the spirocycle introduces a site for various chemical reactions. Organobromine compounds are valuable intermediates in organic synthesis, readily undergoing nucleophilic substitution and cross-coupling reactions. researchgate.netfiveable.me This allows for the introduction of a wide range of other functional groups, making brominated compounds like this compound key building blocks for creating more complex molecules. researchgate.net The position of the bromine atom on the ring can also influence the regioselectivity of subsequent reactions. fiveable.me
| Property | Description |
| IUPAC Name | This compound |
| Molecular Formula | C8H13BrO |
| CAS Number | 1357635-49-1 |
| Canonical SMILES | C1CC(Br)CCC12COCC2 |
This compound: A Key Building Block in Modern Chemical Synthesis
The spirocyclic scaffold, characterized by two rings linked by a single common atom, has become a cornerstone in the design of novel molecules across various chemical disciplines. Within this structural class, This compound is emerging as a valuable intermediate, offering a unique combination of a rigid three-dimensional framework and a reactive functional handle. This article delves into the chemical significance of this compound, focusing on its role in synthetic chemistry and the stereoelectronic features it imparts to larger molecular systems.
The fundamental allure of spiro compounds lies in their sp³-hybridized center, which joins two molecular planes, often in a perpendicular orientation. acs.org This arrangement can enhance the morphological stability of materials, a desirable trait for applications in materials science and organic electronics. acs.orgresearchgate.net The spiro linkage allows for the creation of well-defined three-dimensional structures, which is of particular interest in medicinal chemistry for exploring new regions of chemical space.
The Role of this compound as a Synthetic Intermediate
The utility of this compound in contemporary chemical research is primarily as a versatile building block for the construction of more complex molecules. The bromine atom at the 8-position serves as a "chemical handle," providing a reactive site for further chemical modifications.
Chemical Handle for Further Functionalization and Cross-Coupling Reactions
The carbon-bromine bond in this compound is a key feature that allows for a variety of chemical transformations. This bromo-substituent can readily participate in nucleophilic substitution reactions and a range of metal-catalyzed cross-coupling reactions.
A notable example of its application is in the synthesis of novel spirotriazoles. smolecule.com In a documented synthetic route, this compound is reacted with 1-propargyl-1H-1,2,3-triazole. smolecule.com This reaction, likely proceeding through a substitution mechanism where the triazole displaces the bromide, is a critical step in assembling a more elaborate spirocyclic system. smolecule.com The resulting intermediate can be further modified, for instance, through reduction with lithium aluminum hydride, to yield complex molecules with potential applications in medicinal chemistry and as agrochemicals. smolecule.com
Influence on Electronic and Stereochemical Characteristics of the Spiro System
The spirocyclic core imparts a rigid conformation, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. The oxetane ring (the 5-oxaspiro portion) introduces a polar ether linkage and influences the local stereochemistry.
The electronic properties of spiro compounds are a subject of considerable study. Generally, the spiro linkage, by separating two molecular halves, can largely preserve the individual electronic characteristics of each component. acs.org However, the specific influence of the this compound moiety on the electronic properties of a larger system is not extensively documented. It is anticipated that the electronegative bromine atom would induce a dipole moment and could potentially influence the reactivity of neighboring functional groups. Theoretical studies on other spiro systems have shown that the nature of the atoms within the rings and the substituents can fine-tune the electronic and photophysical properties of the molecule. barbatti.org
Research Landscape and Knowledge Gaps
The current research landscape for this compound indicates that its primary value is as a commercially available or readily synthesized intermediate for constructing more complex spirocyclic systems. Its use in the synthesis of a spirotriazole highlights its potential in accessing novel chemical entities. smolecule.com
However, there are notable knowledge gaps in the scientific literature concerning this specific compound. There is a lack of published research focusing on:
Detailed Synthetic Routes: While it is used as a reactant, detailed investigations into various synthetic methodologies to produce this compound itself are not widely available in peer-reviewed journals.
Comprehensive Reactivity Profile: Beyond its use in substitution reactions, a broad study of its participation in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) has not been extensively reported.
Specific Stereoelectronic Effects: While general principles of spirocyclic chemistry can be applied, dedicated experimental and computational studies on how the this compound fragment specifically modulates the electronic and stereochemical properties of resulting molecules are scarce. The research focus tends to be on the final, more complex products rather than the building block itself. smolecule.com
Properties
CAS No. |
1540079-49-9 |
|---|---|
Molecular Formula |
C8H13BrO |
Molecular Weight |
205.09 g/mol |
IUPAC Name |
8-bromo-5-oxaspiro[3.5]nonane |
InChI |
InChI=1S/C8H13BrO/c9-7-2-5-10-8(6-7)3-1-4-8/h7H,1-6H2 |
InChI Key |
FTEWGHWHMRMMML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(CCO2)Br |
Purity |
95 |
Origin of Product |
United States |
Reaction Mechanisms and Transformations of 8 Bromo 5 Oxaspiro 3.5 Nonane
Reactivity at the Bromine Center
The carbon-bromine bond in 8-bromo-5-oxaspiro[3.5]nonane is expected to be the primary site of reactivity. The electronegativity difference between carbon and bromine polarizes the bond, making the carbon atom electrophilic and susceptible to attack by nucleophiles, and the bromine atom a potential leaving group.
Nucleophilic substitution reactions are fundamental transformations for alkyl halides. The specific pathway (SN1, SN2, or SNi) is typically influenced by the structure of the substrate, the nature of the nucleophile, the solvent, and the temperature.
Studies on the stereochemistry of substitution reactions at the chiral center bearing the bromine atom would be crucial to understanding the operative mechanism. An SN2 reaction would be expected to proceed with inversion of configuration, while an SN1 reaction would likely lead to a racemic or near-racemic mixture of products due to the formation of a planar carbocation intermediate. The spirocyclic nature of the substrate could introduce steric hindrance that might influence the stereochemical outcome.
The choice of solvent plays a critical role in the kinetics and selectivity of nucleophilic substitution reactions. Polar protic solvents are known to stabilize both the carbocation intermediate in SN1 reactions and the leaving group, thus accelerating the rate of SN1 pathways. Polar aprotic solvents, on the other hand, tend to favor SN2 reactions by solvating the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively free and reactive.
In addition to substitution, this compound could undergo elimination reactions, leading to the formation of an alkene. The mechanism of elimination (E1, E2, or E1cb) would depend on factors such as the strength of the base, the structure of the substrate, and the reaction conditions.
The presence of multiple β-hydrogens in the this compound structure could lead to the formation of different constitutional isomers of the resulting alkene. The regioselectivity of the elimination (Zaitsev's vs. Hofmann's rule) would be of significant interest. Furthermore, the stereoselectivity of the reaction, particularly in E2 eliminations which require a specific anti-periplanar arrangement of the departing proton and leaving group, would provide valuable mechanistic insights.
A key aspect of the reactivity of this compound would be the competition between nucleophilic substitution and elimination reactions. The outcome is often dictated by the nature of the nucleophile/base (sterically hindered bases favor elimination) and the reaction temperature (higher temperatures generally favor elimination).
Organometallic Cross-Coupling Reactions
The carbon-bromine bond at the C8 position of this compound is on a secondary, sp³-hybridized carbon, which presents unique challenges and opportunities in the realm of organometallic cross-coupling.
While extensive literature exists for the Suzuki, Stille, Heck, and Negishi reactions, specific examples detailing their direct application to this compound are not prominently reported. However, based on the well-established mechanisms of these reactions with other secondary alkyl bromides, their potential applicability can be assessed.
Suzuki Coupling: This reaction pairs an organoboron compound with an organic halide. For this compound, a Suzuki coupling would involve reacting it with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. A significant challenge is the slow rate of oxidative addition of Pd(0) to the C(sp³)-Br bond and the potential for β-hydride elimination from the resulting alkyl-palladium intermediate.
Stille Coupling: The Stille reaction utilizes an organotin reagent. wikipedia.orgyoutube.com Coupling this compound would require a palladium catalyst to facilitate the reaction between the alkyl bromide and an organostannane. wikipedia.org Similar to the Suzuki reaction, the key steps are oxidative addition and transmetalation. wikipedia.org While versatile, the toxicity of organotin reagents is a considerable drawback. youtube.com
Heck Coupling: The classic Heck reaction involves the coupling of an organic halide with an alkene. beilstein-journals.org A direct Heck reaction with this compound is challenging for C(sp³)-halides that can undergo β-hydride elimination. Reductive Heck-type reactions or alternative pathways are often required for such substrates.
Negishi Coupling: This reaction employs an organozinc reagent and is known for its high reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org The coupling of this compound with an organozinc compound, catalyzed by nickel or palladium, represents a feasible pathway for C-C bond formation. wikipedia.orgyoutube.com Nickel catalysts, in particular, have shown effectiveness in coupling secondary alkyl halides. wikipedia.org
The successful cross-coupling of sp³-hybridized bromides like this compound hinges on overcoming the high activation barrier for oxidative addition and suppressing side reactions. Catalyst design is paramount to achieving this.
Recent advances have focused on moving beyond traditional palladium systems. Nickel catalysts are often more effective for activating C(sp³)-Br bonds due to their different redox properties. wikipedia.org Dual catalytic systems, combining a transition metal catalyst (often nickel) with a photoredox catalyst, have emerged as a powerful strategy. princeton.edunih.gov This approach allows the generation of alkyl radicals from the alkyl bromide under mild conditions, which then engage with the nickel catalytic cycle. princeton.edu
The choice of ligand is also critical. Sterically demanding and electron-rich ligands can promote the desired oxidative addition and subsequent reductive elimination steps while minimizing side reactions. For instance, N-heterocyclic carbene (NHC) ligands have proven effective in stabilizing the catalytic species and facilitating the coupling of challenging substrates.
Table 1: Catalyst Systems for Cross-Coupling of C(sp³)-Br Centers
| Catalyst System | Reaction Type | Key Features |
| NiCl₂ with BiOX Ligands | Reductive Cross-Coupling | Used in asymmetric couplings, often with a photoredox co-catalyst. acs.org |
| Pd–PEPPSI–IPent | Negishi Coupling | Highly-hindered NHC ligand reduces β-hydride elimination with secondary alkylzinc reagents. rsc.org |
| Ni/Photoredox (e.g., Ir catalyst) | Reductive Cross-Coupling | Couples alkyl bromides with alcohols or alkylsilicates under mild, light-induced conditions. princeton.edunih.gov |
| Pd(OAc)₂ with MPAA Ligands | C-H Activation/Coupling | Mono-N-protected amino acid ligands enable coupling of C(sp³)-H bonds with arylboron reagents. nih.gov |
Radical Reactions Involving Bromine Atom Transfer
The bromine atom on this compound can be abstracted to form a C8-centered radical, opening pathways to various transformations. Atom Transfer Radical Addition (ATRA) is a key example. In a typical ATRA process, a catalyst, often a copper complex, facilitates the transfer of the bromine atom from the substrate to an alkene, forming a new C-C bond and a new alkyl bromide. rsc.org
This strategy could be used to add the 5-oxaspiro[3.5]nonan-8-yl moiety across a double bond. The reaction is initiated by the catalyst generating the radical, which then adds to the alkene. The resulting radical intermediate then abstracts a bromine atom from another molecule of this compound to propagate the radical chain and form the final product.
Photoredox catalysis can also be employed to generate the alkyl radical from the C-Br bond. Under visible light irradiation, a photocatalyst can induce a single-electron transfer to the alkyl bromide, leading to the cleavage of the C-Br bond and formation of the desired radical intermediate for subsequent coupling reactions. nih.gov
Reactivity of the 5-Oxaspiro[3.5]nonane Core
The strained four-membered oxetane (B1205548) ring is a key functional component of the molecule, susceptible to various ring-opening and rearrangement reactions.
Ring-Opening Reactions of the Oxetane Moiety (e.g., Acid- or Nucleophile-Catalyzed)
The inherent ring strain of the oxetane (approximately 106 kJ/mol) makes it susceptible to cleavage under both acidic and nucleophilic conditions. researchgate.net This reactivity provides a powerful tool for converting the spirocyclic core into highly functionalized cyclohexane (B81311) derivatives.
Acid-Catalyzed Ring-Opening: In the presence of Brønsted or Lewis acids, the oxetane oxygen is protonated or coordinated, activating the ring toward nucleophilic attack. researchgate.netresearchgate.net The regioselectivity of the attack depends on the reaction conditions and the substrate. magtech.com.cn For unsymmetrical oxetanes, weak nucleophiles (like water, alcohols, or halides) typically attack the more substituted carbon atom due to the electronic stabilization of the partial positive charge that develops in the transition state. magtech.com.cn For this compound, this would involve an attack at the spirocyclic C4 carbon.
Nucleophile-Catalyzed Ring-Opening: Strong nucleophiles, such as organolithium reagents, Grignards, or amines, can open the oxetane ring without an acid catalyst. magtech.com.cn These reactions generally proceed via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom of the oxetane ring (C6). magtech.com.cn This regioselectivity is complementary to the acid-catalyzed pathway.
Table 2: Representative Conditions for Oxetane Ring-Opening
| Reagent(s) | Conditions | Type | Expected Product from this compound |
| H₂O, H₂SO₄ (cat.) | Heating | Acid-Catalyzed | 1-bromo-4-(hydroxymethyl)cyclohexan-1-ol |
| In(OTf)₃ (cat.), Amide | Room Temp | Lewis Acid-Catalyzed | Intramolecular cyclization if amide is present on substrate. nih.gov |
| R-MgBr (e.g., PhMgBr) | THF | Nucleophilic | 1-((1-bromocyclohexyl)methyl)alkanol or similar derivative |
| R-Li (e.g., n-BuLi) | THF | Nucleophilic | 1-((1-bromocyclohexyl)methyl)alkanol or similar derivative |
| HBr / HI | Room Temp | Acid-Catalyzed | 1-bromo-4-(bromomethyl)cyclohexan-1-ol |
Rearrangement Reactions Involving the Spiro Center (e.g., Pinacol-type Rearrangements)
The spirocyclic nature of this compound allows for complex skeletal rearrangements, particularly those that can relieve ring strain. The Pinacol (B44631) rearrangement is a classic transformation of 1,2-diols under acidic conditions, which proceeds via a 1,2-alkyl or aryl shift to form a ketone or aldehyde. psiberg.commasterorganicchemistry.comwikipedia.org
While this compound is not a 1,2-diol, it could be converted into a suitable precursor. For instance, a hypothetical multi-step sequence could involve:
Nucleophilic ring-opening of the oxetane.
Oxidation and further functionalization of the resulting hydroxymethylcyclohexanol derivative to install a second vicinal hydroxyl group.
Treatment of the resulting 1,2-diol with acid to initiate the pinacol rearrangement.
The rearrangement of the resulting spirocyclic diol would be driven by the formation of a stable carbocation and could lead to ring expansion, potentially forming a bicyclo[4.4.0]decanone system. The migratory aptitude of the adjacent groups and the stability of the carbocation intermediate would determine the final product structure. chemistrysteps.comlibretexts.org
Other acid-catalyzed rearrangements are also plausible. Following an initial ring-opening of the oxetane to form a carbocation at the spiro center, subsequent skeletal rearrangements could occur to yield different carbocyclic or heterocyclic systems, a known reactivity pattern for other oxaspirocycles. acs.org
Functionalization of Peripheral Positions on the Cyclohexane Ring
The strategic modification of the cyclohexane ring in this compound is crucial for developing novel derivatives with potential applications in medicinal chemistry and materials science. The presence of the bromine atom and the spirocyclic ether moiety introduces unique electronic and steric influences that would govern the regioselectivity and stereoselectivity of any functionalization attempt.
The direct functionalization of carbon-hydrogen bonds represents a powerful and atom-economical approach to modifying complex molecules. For this compound, the cyclohexane ring presents multiple C-H bonds that could be targeted for activation.
Transition-metal-catalyzed C-H activation is a prominent strategy for achieving remote functionalization. While no studies have been performed on this compound itself, research on similar spirocyclic systems and cyclohexane derivatives provides a framework for potential reactions. For instance, transition-metal-catalyzed C–H activation reactions have been utilized in the synthesis of various spirocyclic compounds, demonstrating high efficiency and selectivity. rsc.org
In the context of ethers, iridium-based catalysts have been shown to mediate C-H activation, often with a preference for the cleavage of C(sp³)–H bonds. nih.gov Such a catalyst could potentially be employed to introduce new functional groups onto the cyclohexane ring of this compound. The directing-group ability of the spiro-ether oxygen could influence the site of C-H activation.
A hypothetical reaction scheme for the remote functionalization of this compound via C-H activation is presented below. This table is illustrative and based on general principles of C-H activation chemistry, as specific data for this compound is unavailable.
Table 1: Hypothetical C-H Activation Reactions on this compound
| Catalyst System | Reagent | Potential Product | Theoretical Yield (%) |
| Pd(OAc)₂ / Norbornene | Aryl Halide | Arylated 5-oxaspiro[3.5]nonane derivative | 40-60 |
| Rh₂(esp)₂ | Ethyl Diazoacetate | Carboxylate-inserted product | 50-70 |
| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ / Photoredox | Alkyl Halide | Alkylated 5-oxaspiro[3.5]nonane derivative | 30-50 |
This data is hypothetical and for illustrative purposes only, based on analogous reactions.
The selective oxidation or reduction of the cyclohexane ring of this compound would provide valuable intermediates for further synthetic elaboration.
Selective Oxidation: The oxidation of the cyclohexane ring could lead to the formation of ketones, alcohols, or alkenes. The presence of the electron-withdrawing bromine atom would likely influence the regioselectivity of such reactions. Catalytic systems involving manganese have been shown to be effective for the enantioselective hydroxylation of tertiary C-H bonds in cyclohexane scaffolds. researchgate.net This suggests that similar methodologies could potentially be applied to this compound to introduce hydroxyl groups at specific positions.
Selective Reduction: The reduction of the carbocyclic ring is a less common transformation but could be achieved under specific conditions, potentially leading to ring-opened products or dearomatized structures if subsequent reactions are performed. More commonly, the bromo-substituent would be the primary site for reduction. However, under forcing conditions with specific catalysts, hydrogenation of the cyclohexane ring could be envisioned.
The following table outlines potential selective oxidation and reduction reactions on the carbocyclic ring of this compound, based on general knowledge of organic synthesis.
Table 2: Potential Selective Oxidation and Reduction Reactions
| Reaction Type | Reagent/Catalyst | Potential Product | Theoretical Notes |
| Oxidation | Mn(pdp) / H₂O₂ | Hydroxylated this compound | Could favor tertiary C-H bonds |
| Oxidation | CrO₃ / H₂SO₄ | Ketone derivative | Strong oxidizing conditions |
| Reduction | H₂ / Rh/C | 5-oxaspiro[3.5]nonane | Reductive debromination likely |
This data is hypothetical and for illustrative purposes only, based on analogous reactions.
Advanced Methodologies for Structural Elucidation and Conformational Analysis of 8 Bromo 5 Oxaspiro 3.5 Nonane
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules in solution and the solid state. For 8-bromo-5-oxaspiro[3.5]nonane, a suite of advanced NMR techniques is required to unambiguously assign all proton and carbon signals and to probe its three-dimensional structure.
Comprehensive 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity
Two-dimensional (2D) NMR experiments are powerful tools for mapping the complex network of covalent bonds and spatial relationships within a molecule. wikipedia.org
Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY would reveal correlations between geminal and vicinal protons in both the cyclobutane (B1203170) and tetrahydropyran (B127337) rings, helping to trace the proton connectivity pathways. For instance, the proton at C8 would show a correlation to the protons at C7 and C9. youtube.com
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with their directly attached carbon atoms. wikipedia.org This is essential for assigning the ¹³C spectrum based on the more readily assigned ¹H spectrum. Each CH, CH₂, and CH₃ group in this compound would produce a cross-peak in the HSQC spectrum, linking the proton and carbon chemical shifts. sdsu.edu
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds. wikipedia.org This technique is critical for identifying quaternary carbons and for piecing together the molecular skeleton. For example, HMBC would show correlations from the protons on C6 and C1 to the spiro carbon (C4), confirming the spirocyclic nature of the molecule. rsc.org
Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net This is particularly valuable for determining the stereochemistry and preferred conformation of the molecule. In this compound, NOESY could reveal through-space interactions between protons on the cyclobutane ring and the tetrahydropyran ring, providing insights into their relative orientation. ufrgs.br
A hypothetical set of NMR data for this compound is presented below, based on typical chemical shifts for substituted tetrahydropyrans and cyclobutanes. modgraph.co.uk
Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| 1 | ~35 | ~1.8-2.0 | m |
| 2 | ~18 | ~1.9-2.1 | m |
| 3 | ~35 | ~1.8-2.0 | m |
| 4 | ~75 | - | - |
| 6 | ~68 | ~3.5-3.7 | m |
| 7 | ~38 | ~1.9-2.1 | m |
| 8 | ~50 | ~4.0-4.2 | m |
Solid-State NMR for Crystalline Forms and Polymorphism Studies
While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) can characterize the specific conformation present in a crystalline solid. mdpi.com For this compound, ssNMR would be particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can identify and characterize these forms.
Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. huji.ac.il Furthermore, bromine has two NMR-active quadrupolar nuclei, ⁷⁹Br and ⁸¹Br. pascal-man.com Solid-state ⁷⁹Br or ⁸¹Br NMR can be highly sensitive to the local electronic environment around the bromine atom, providing valuable information about intermolecular interactions, such as halogen bonding, in the crystal lattice. huji.ac.il
Chiral NMR Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination
The spiro carbon atom (C4) in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. wikipedia.org Chiral NMR spectroscopy is a powerful method for determining the enantiomeric purity of a sample. This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent. These agents interact with the enantiomers of the analyte to form diastereomeric complexes, which will have distinct NMR spectra, allowing for the quantification of each enantiomer. youtube.com While standard NMR cannot distinguish between enantiomers, these specialized techniques are essential for the analysis of chiral spiro compounds. nih.govnih.gov
X-ray Crystallography and Single-Crystal Diffraction Studies
X-ray crystallography provides the most definitive structural information for crystalline compounds, offering precise measurements of bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.net
Crystallization Strategies for this compound and Derivatives
Obtaining high-quality single crystals suitable for X-ray diffraction is often a challenging step. Common crystallization techniques that could be applied to this compound include:
Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until crystals form.
Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
The choice of solvent is critical and often requires screening a variety of options. For a moderately polar compound like this compound, solvents such as ethanol, acetone, ethyl acetate (B1210297), or mixtures with alkanes like hexane (B92381) could be suitable.
Data Collection and Refinement Methodologies for Structural Confirmation
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to determine the electron density distribution within the crystal, which is then used to build a model of the molecule.
The refinement process involves adjusting the atomic positions and other parameters in the model to achieve the best possible fit with the experimental diffraction data. The quality of the final structure is assessed using parameters like the R-factor. For chiral molecules like this compound, crystallizing as a single enantiomer or in a chiral space group allows for the determination of the absolute configuration, often using the Flack parameter. mdpi.com
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~10.2 |
| c (Å) | ~12.1 |
| β (°) | ~95 |
| Volume (ų) | ~1040 |
| Z | 4 |
| Density (calculated) (g/cm³) | ~1.5 |
Analysis of Intermolecular Interactions and Crystal Packing Motifs
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies
High-resolution mass spectrometry is an indispensable tool for confirming the elemental composition and elucidating the structure of novel compounds.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a molecule. For this compound (C₈H₁₃BrO), the theoretical exact masses of its molecular ions would be calculated based on the most abundant isotopes of its constituent elements. The presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak [M]⁺ and any bromine-containing fragment ions. libretexts.orgchemguide.co.uk The HRMS instrument would detect two molecular ion peaks with a mass difference of approximately 2 Da and nearly equal intensity. chemguide.co.uk
| Ion | Theoretical Exact Mass (Da) |
| [C₈H₁₃⁷⁹BrO]⁺ | 204.0150 |
| [C₈H₁₃⁸¹BrO]⁺ | 206.0130 |
Note: These are theoretical values. Experimental values from HRMS would be used to confirm the elemental composition.
Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques that often lead to different fragmentation patterns, providing complementary structural information.
In Electron Ionization (EI-MS) , the molecule is bombarded with high-energy electrons, leading to extensive fragmentation. The resulting mass spectrum is a "fingerprint" of the molecule, showing numerous fragment ions. For this compound, fragmentation would likely be initiated by the cleavage of the weakest bonds. The C-Br bond is relatively weak and its cleavage would result in ions corresponding to the loss of a bromine radical. Alpha-cleavage adjacent to the ether oxygen is also a common fragmentation pathway for ethers, leading to the formation of stable oxonium ions. The spirocyclic ring system may also undergo characteristic ring-opening and cleavage reactions.
Electrospray Ionization (ESI-MS) is a softer ionization technique, typically used for more polar and thermally labile molecules. It often results in less fragmentation and a more prominent molecular ion or protonated molecule peak [M+H]⁺. For a compound like this compound, which has moderate polarity due to the ether linkage, ESI could potentially provide a clearer indication of the molecular weight. Fragmentation, if it occurs, would be less extensive than in EI and would likely involve the loss of small neutral molecules.
Tandem mass spectrometry (MS/MS) is a powerful technique for confirming the structure of a compound by analyzing the fragmentation of a specific precursor ion. In an MS/MS experiment, a specific ion from the initial mass spectrum (e.g., the molecular ion of this compound) is selected, isolated, and then subjected to collision-induced dissociation (CID). The resulting product ions are then analyzed. This process provides direct evidence for the connectivity of the atoms within the molecule. By analyzing the fragmentation patterns of selected precursor ions, the different structural components of this compound could be pieced together, confirming the presence and arrangement of the spirocyclic core, the ether linkage, and the bromine substituent.
Computational and Theoretical Investigations of 8 Bromo 5 Oxaspiro 3.5 Nonane
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods can predict geometries, energies, and properties related to chemical reactivity.
Density Functional Theory (DFT) Studies of Ground State Properties (e.g., Geometries, Energies)
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of this size. acs.org A typical investigation would involve geometry optimization to find the lowest energy structure of the molecule. For 8-bromo-5-oxaspiro[3.5]nonane, the primary conformational consideration is the position of the bromine atom on the cyclohexane (B81311) ring, which can be either axial or equatorial.
DFT calculations, for instance using the B3LYP functional with a 6-31G* basis set, would be performed to optimize the geometries of both the axial and equatorial diastereomers. These calculations would predict key structural parameters and the relative energies between the two forms. The equatorial conformer is generally expected to be more stable due to reduced steric hindrance. stackexchange.com
Table 1: Hypothetical DFT-Calculated Ground State Properties for this compound Conformers
| Parameter | This compound (Axial-Br) | This compound (Equatorial-Br) |
|---|---|---|
| Relative Energy (kcal/mol) | 0.45 | 0.00 |
| C-Br Bond Length (Å) | 1.965 | 1.958 |
| C-O Bond Length (Å, avg) | 1.435 | 1.434 |
| Spiro C-C-O Angle (°) | 88.5 | 88.6 |
| C-C-Br Angle (°) | 111.5 | 112.1 |
| Dipole Moment (Debye) | 2.15 | 2.05 |
Note: Data are hypothetical and for illustrative purposes.
Ab Initio Methods for High-Accuracy Calculations on Model Systems
While DFT is a powerful tool, higher-accuracy ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)), are often employed for smaller, model systems to provide benchmark data. rsc.orgnih.gov Due to their computational expense, applying these methods to the full this compound structure is challenging.
Instead, researchers might study model systems like 3-bromo-oxetane and bromocyclohexane (B57405). High-level calculations on these fragments would offer precise insights into the electronic influence of the bromine atom and the conformational preferences of the individual rings, which can then be used to validate and interpret the DFT results for the complete spirocyclic system.
Transition State Locating and Reaction Pathway Elucidation for Key Transformations
A key application of computational chemistry is the elucidation of reaction mechanisms. acs.org The bromine atom in this compound is a leaving group, making the molecule a substrate for nucleophilic substitution (SN2) reactions. ucsb.edu Computational methods can be used to locate the transition state structure for such a reaction, for example, the displacement of bromide by a nucleophile like a hydroxide (B78521) ion.
By calculating the geometry and energy of the transition state, the activation energy (Ea) for the reaction can be determined. This allows for a comparison of the reactivity of the axial versus the equatorial conformer. The SN2 reaction involving the axial conformer is generally expected to have a lower activation barrier compared to the equatorial conformer, where the ring structure presents greater steric hindrance to the backside attack of the nucleophile. stackexchange.comlibretexts.org
Table 2: Hypothetical Activation Energies for SN2 Reaction with OH-
| Reactant Conformer | Activation Energy (Ea) (kcal/mol) |
|---|---|
| Axial-Br | 22.5 |
| Equatorial-Br | 26.8 |
Note: Data are hypothetical and for illustrative purposes.
Conformational Analysis using Molecular Mechanics and Dynamics
While quantum mechanics provides high accuracy, molecular mechanics (MM) is better suited for exploring the full conformational landscape of a flexible molecule, which involves analyzing thousands or millions of different structures. wustl.edu
Force Field Development and Validation for Spirocyclic Ethers
Molecular mechanics relies on a "force field," a set of parameters that describe the energy of a molecule as a function of its geometry (bond lengths, angles, etc.). wikipedia.orgnih.gov Standard force fields like AMBER or CHARMM may not have accurate parameters for unique structural motifs like a 5-oxaspiro[3.5]nonane system. Therefore, a crucial first step is the development and validation of a specific force field. rsc.org
This process involves deriving parameters for the spirocyclic center, the oxetane (B1205548) ring, and the bromo-substituted cyclohexane. Parameters for bond stretching, angle bending, and, most importantly, dihedral angles that govern ring conformations, would be adjusted to reproduce geometries and energy differences obtained from high-level quantum chemical calculations (see 5.1.1 and 5.1.2).
Exploring Conformational Landscapes and Identifying Energy Minima and Barriers
With a validated force field, molecular dynamics (MD) simulations or systematic conformational searches can be performed to map the potential energy surface of this compound. researchgate.net This exploration would reveal all stable low-energy conformers and the energy barriers that separate them.
Table 3: Hypothetical Relative Energies of Key Conformers
| Cyclohexane Conformation | Bromine Position | Relative Energy (kcal/mol) |
|---|---|---|
| Chair | Equatorial | 0.00 |
| Chair | Axial | 0.45 |
| Twist-Boat | Equatorial | 5.5 |
| Twist-Boat | Axial | 6.0 |
Note: Data are hypothetical and for illustrative purposes.
Dynamics of Ring Inversion and Spiro Center Flexibility
The conformational dynamics of this compound are primarily dictated by the cyclohexane ring, which is capable of undergoing a chair-to-chair ring inversion. The spirocyclic fusion to a rigid four-membered oxetane ring introduces significant steric constraints that influence this dynamic process. The oxetane ring itself is puckered, but its inversion barrier is high, rendering it essentially rigid on the NMR timescale. acs.org Therefore, the principal dynamic behavior is the interconversion of the two chair conformers of the bromocyclohexane ring.
This inversion process exchanges the axial and equatorial positions on the cyclohexane ring. In this compound, this means the bromine atom can occupy either an axial or an equatorial position, leading to two distinct diastereomeric chair conformations. These conformers, (axial-Br) and (equatorial-Br), are generally not of equal energy. The relative stability is determined by A-values and steric interactions, with the bulky bromine atom typically favoring the equatorial position to minimize 1,3-diaxial interactions.
Computational methods, such as Density Functional Theory (DFT), can be employed to model the energy landscape of this ring inversion. By calculating the potential energy surface along the inversion coordinate, the energy barriers separating the two chair forms can be determined. These calculations would reveal the transition state, likely a twisted-boat conformation, and provide a quantitative measure of the activation energy for the interconversion. A study on the parent compound, 1-oxaspiro[5.5]undecane, demonstrated that the molecule exists as a rapidly equilibrating mixture of conformers, a behavior that would be modulated by the bromine substituent in this compound. cdnsciencepub.com The flexibility of the spiro center itself is limited, but its presence creates a rigid anchor point that affects the conformational freedom of the larger ring.
Predicting Spectroscopic Parameters
Computational chemistry provides powerful tools for the a priori prediction of Nuclear Magnetic Resonance (NMR) parameters, which is invaluable for the unambiguous structural assignment of complex molecules like this compound. nih.gov Quantum mechanical methods, particularly DFT, are routinely used to calculate the isotropic shielding values for each nucleus (e.g., ¹H and ¹³C). These values, when referenced against a standard compound like tetramethylsilane (B1202638) (TMS) calculated at the same level of theory, yield predicted chemical shifts (δ) that can be directly compared with experimental data. researchgate.net
For this compound, such calculations would be crucial for:
Distinguishing Diastereotopic Protons: The protons on the cyclohexane and oxetane rings are chemically non-equivalent (diastereotopic) due to the chiral spiro center. Predicted ¹H NMR shifts would help in assigning the complex multiplet signals to specific axial and equatorial protons.
Assigning Carbon Signals: The ¹³C NMR spectrum can be fully assigned, including the quaternary spiro carbon, the carbon bearing the bromine (C-Br), and the carbons of the oxetane ring. The predicted chemical shift for the C-Br carbon would be particularly sensitive to the axial or equatorial conformation of the bromine atom. bhu.ac.in
Confirming Conformation: By calculating the NMR parameters for both the axial-Br and equatorial-Br conformers, the predicted spectra can be compared to the experimental one to determine the major conformation present in solution.
In addition to chemical shifts, spin-spin coupling constants (J-values) can also be computed. These are highly dependent on the dihedral angles between coupled nuclei, as described by the Karplus relationship. Predicted ³J(H,H) values would provide definitive evidence for the axial or equatorial orientations of protons and help to confirm the chair conformation of the cyclohexane ring.
Table 1: Illustrative Data for Predicted NMR Parameters This table illustrates the type of data generated from computational predictions. Specific values require dedicated quantum chemical calculations.
| Atom/Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Predicted Coupling Constants (Hz) |
|---|---|---|---|
| Oxetane CH₂ (adjacent to O) | [Calculated Value] | [Calculated Value] | ²J(H,H) |
| Oxetane CH₂ (adjacent to spiro C) | [Calculated Value] | [Calculated Value] | ²J(H,H) |
| Spiro C | N/A | [Calculated Value] | N/A |
| Cyclohexane C-Br | [Calculated Value] (Axial vs. Eq.) | [Calculated Value] (Axial vs. Eq.) | ³J(H,H) to vicinal protons |
| Cyclohexane CH₂ (various) | [Calculated Values for Ax. & Eq.] | [Calculated Value] | ³J(Hax,Hax), ³J(Hax,Heq), ³J(Heq,Heq) |
Theoretical vibrational spectra (Infrared and Raman) can be simulated using computational methods, most commonly DFT. These calculations provide the vibrational frequencies and their corresponding intensities, which can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure. arxiv.orgspectroscopyonline.com For a molecule to be IR active, its vibration must cause a change in the dipole moment, whereas for it to be Raman active, it must cause a change in polarizability. arxiv.org
For this compound, a frequency calculation would predict several characteristic bands:
C-O-C Stretching: The oxetane ring would exhibit characteristic asymmetric and symmetric C-O-C stretching vibrations, which are typically strong in the IR spectrum.
Ring Breathing Modes: The strained oxetane ring has a characteristic "ring-breathing" mode. uni-muenchen.de
C-Br Stretching: A vibration corresponding to the C-Br stretch would be expected in the lower frequency region of the spectrum. Its exact position can provide information about the axial/equatorial conformation.
C-H Stretching and Bending: Vibrations corresponding to sp³ C-H stretching would appear around 2850-3000 cm⁻¹, while various bending and wagging modes would be present in the fingerprint region (below 1500 cm⁻¹).
Comparing the simulated spectrum with an experimental one allows for a detailed, peak-by-peak validation of the proposed structure. Discrepancies between predicted and observed frequencies are common due to the harmonic approximation used in calculations and the absence of solvent effects in gas-phase models; thus, calculated frequencies are often scaled by an empirical factor to improve agreement. mdpi.com
Table 2: Illustrative Data for Predicted Vibrational Frequencies This table illustrates the type of data generated from computational predictions. Specific values and intensities require dedicated quantum chemical calculations.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| C-H Stretching (Aliphatic) | 2850 - 3000 | Medium-Strong | Medium-Strong |
| CH₂ Scissoring/Bending | 1440 - 1480 | Medium | Medium |
| C-O-C Asymmetric Stretch (Oxetane) | 1000 - 1150 | Strong | Weak |
| Oxetane Ring Breathing | 900 - 1000 | Medium | Strong |
| C-C Stretching | 800 - 1200 | Weak-Medium | Medium |
| C-Br Stretching | 500 - 650 | Medium-Strong | Strong |
Structure-Property Relationship Predictions (Non-excluded Properties)
The Molecular Electrostatic Potential (MEP) surface is a valuable computational tool used to predict and understand a molecule's reactive behavior. The MEP maps the electrostatic potential onto a constant electron density surface, visually representing the charge distribution of the molecule. uni-muenchen.de It allows for the immediate identification of electron-rich regions, which are susceptible to electrophilic attack, and electron-poor regions, which are prone to nucleophilic attack. researchgate.net
For this compound, an MEP analysis would likely reveal the following features:
Nucleophilic Site: The most negative potential (typically colored red) would be localized on the oxygen atom of the oxetane ring, corresponding to its lone pairs of electrons. This site is the primary center for protonation and interaction with electrophiles.
Electrophilic Sites: Positive potential (typically colored blue) would be found around the hydrogen atoms, particularly those of the oxetane ring due to the electron-withdrawing effect of the adjacent oxygen.
Halogen Influence: The bromine atom would exhibit a region of slightly positive potential at its outermost tip (the σ-hole), making it a potential halogen bond donor, while having a belt of negative potential around its equator. The carbon atom attached to the bromine would be relatively electron-deficient and a potential site for nucleophilic substitution.
By analyzing the MEP surface, one can predict how the molecule will interact with other reagents, guiding the design of chemical reactions. nih.gov
The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, provides a rigorous method for analyzing the electron density distribution (ρ(r)) to characterize chemical bonding. By locating critical points in the electron density, one can define atoms, bonds, rings, and cages and quantify the nature of the chemical interactions.
An AIM analysis focused on the spiro center of this compound would provide deep insights into the bonding and strain at this unique quaternary carbon. The analysis would focus on the bond critical points (BCPs) for the four C-C bonds originating from the spiro atom. Key parameters at these BCPs include:
Electron Density (ρ(r)): The magnitude of ρ(r) at the BCP correlates with the bond order or strength.
Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) is characteristic of a shared interaction (covalent bond), where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) signifies a closed-shell interaction (like ionic bonds or van der Waals forces).
Role of 8 Bromo 5 Oxaspiro 3.5 Nonane As a Synthetic Building Block and Scaffold
Development of Compound Libraries Based on the 8-bromo-5-oxaspiro[3.5]nonane Scaffold
Parallel Synthesis Approaches for Analogs
Parallel synthesis has emerged as a powerful strategy for the rapid generation of compound libraries, facilitating the exploration of structure-activity relationships. The this compound scaffold is well-suited for such synthetic approaches due to the predictable reactivity of the carbon-bromine bond. A variety of cross-coupling reactions can be employed to introduce diverse substituents at the 8-position, leading to a library of analogs with modified properties.
One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira reactions. In a typical parallel synthesis setup, an array of boronic acids or esters (for Suzuki coupling), organostannanes (for Stille coupling), or terminal alkynes (for Sonogashira coupling) can be reacted with this compound in a multi-well plate format. Each well would contain a different coupling partner, allowing for the simultaneous synthesis of a multitude of derivatives.
Another versatile method for derivatization is nucleophilic substitution. The bromine atom can be displaced by a range of nucleophiles, including amines, thiols, and alkoxides, to introduce new functional groups. These reactions are often amenable to parallel synthesis conditions, where a library of nucleophiles can be reacted with the parent scaffold to generate a diverse set of products.
The table below illustrates a hypothetical parallel synthesis scheme for the generation of 8-substituted-5-oxaspiro[3.5]nonane analogs from this compound.
Table 1: Hypothetical Parallel Synthesis of 8-substituted-5-oxaspiro[3.5]nonane Analogs
| Reaction Type | Reagent | Catalyst/Conditions | Expected Product |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80 °C | 8-phenyl-5-oxaspiro[3.5]nonane |
| Stille Coupling | Tributyl(vinyl)stannane | Pd(PPh₃)₄, LiCl, Toluene, 100 °C | 8-vinyl-5-oxaspiro[3.5]nonane |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | 8-(phenylethynyl)-5-oxaspiro[3.5]nonane |
| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C | 8-morpholino-5-oxaspiro[3.5]nonane |
| Nucleophilic Substitution | Sodium thiophenoxide | DMF, 60 °C | 8-(phenylthio)-5-oxaspiro[3.5]nonane |
These parallel synthesis strategies enable the efficient creation of a focused library of 8-substituted-5-oxaspiro[3.5]nonane analogs, which can then be subjected to high-throughput screening to identify compounds with desired properties for non-biological applications.
High-Throughput Screening of Derivative Libraries (Focusing on non-biological applications)
High-throughput screening (HTS) is a key technology for the rapid evaluation of large compound libraries against a specific target or for a particular property. numberanalytics.com In the context of non-biological applications, libraries of this compound derivatives can be screened for a variety of functionalities, including applications in materials science and catalysis. ontosight.ai
For instance, the incorporation of spirocyclic moieties can influence the physical properties of polymers, such as their thermal stability, solubility, and mechanical strength. A library of 8-substituted-5-oxaspiro[3.5]nonane derivatives could be screened for their ability to act as monomers or additives in polymerization reactions. High-throughput techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) could be employed to rapidly assess the thermal properties of the resulting polymers.
In the field of catalysis, the spirocyclic scaffold can act as a rigid backbone for the attachment of catalytically active groups. A library of derivatives with different coordinating groups at the 8-position could be screened for their catalytic activity in various organic transformations. researchgate.net For example, derivatives bearing phosphine (B1218219) or amine functionalities could be tested as ligands in transition metal-catalyzed reactions. HTS assays for catalysis often rely on colorimetric or fluorometric methods to rapidly determine reaction conversion and enantioselectivity.
The table below outlines a hypothetical high-throughput screening campaign for a library of 8-substituted-5-oxaspiro[3.5]nonane derivatives in two different non-biological applications.
Table 2: Hypothetical High-Throughput Screening of a Library of 8-substituted-5-oxaspiro[3.5]nonane Derivatives
| Application Area | Screening Assay | Property Measured | Potential "Hit" Criteria |
| Materials Science (Polymer Additives) | High-throughput Thermogravimetric Analysis (TGA) | Onset of decomposition temperature (Td) | Polymer formulations with a significant increase in Td compared to the control. |
| Catalysis (Asymmetric Synthesis) | Enantioselective fluorescent quenching assay | Enantiomeric excess (ee) of a model reaction product | Derivatives that catalyze the reaction with high conversion and >90% ee. |
Through the combination of parallel synthesis and high-throughput screening, the potential of the this compound scaffold can be systematically explored, leading to the discovery of novel compounds with valuable properties for a range of non-biological applications.
Future Research Directions and Unexplored Avenues for 8 Bromo 5 Oxaspiro 3.5 Nonane Research
Development of Novel and More Efficient Synthetic Strategies for 8-bromo-5-oxaspiro[3.5]nonane
Current synthetic approaches to spiro-oxetanes often rely on established methods such as the Williamson etherification or the Paternò-Büchi reaction. beilstein-journals.orgacs.orgrsc.org Future research could focus on developing more efficient and stereoselective syntheses of this compound.
One promising direction is the exploration of catalytic enantioselective methods. For instance, copper-catalyzed intramolecular carboetherification of acyclic alkenols has emerged as a powerful tool for constructing chiral spirocyclic ethers. nih.govnih.gov Adapting such a strategy to a precursor of this compound could provide access to specific enantiomers, which is crucial for applications in medicinal chemistry and materials science.
Furthermore, modern synthetic techniques like photoredox catalysis could open new pathways. These methods often proceed under mild conditions and can tolerate a variety of functional groups. acs.org A potential route could involve the radical-mediated cyclization of a suitably functionalized bromo-cyclohexyl precursor onto an exocyclic methylene (B1212753) oxetane (B1205548), or a related strategy.
The development of one-pot or tandem reactions that construct the spirocyclic system and introduce the bromine atom in a single, efficient sequence would also be a significant advancement. This could involve, for example, a domino reaction initiated by a Michael addition to a cyclohexenone derivative followed by an intramolecular etherification and subsequent bromination. researchgate.net
| Potential Synthetic Strategy | Key Features | Potential Advantages |
| Catalytic Enantioselective Carboetherification | Use of chiral copper catalysts | Access to specific enantiomers, high stereocontrol. |
| Photoredox Catalysis | Radical-mediated cyclization | Mild reaction conditions, high functional group tolerance. |
| One-Pot Domino Reactions | Multi-step sequence in a single operation | Increased efficiency, reduced waste. |
Exploration of Unexpected Reactivity Patterns and Unconventional Transformations
The inherent ring strain of the oxetane moiety in this compound suggests a rich and potentially underexplored reactivity profile. Research into "strain-heightened oxetanes" has revealed that modifications to the oxetane ring can lead to unexpected transformations. acs.orgnih.gov The bromine atom on the cyclohexane (B81311) ring adds another layer of reactivity to be explored.
Future studies could investigate the interplay between the strained oxetane and the bromo-functional group. For example, the bromine atom could act as a handle for introducing further functionality through cross-coupling reactions, while the oxetane ring could undergo selective ring-opening or rearrangement under specific conditions. The investigation of such tandem reactions could lead to the synthesis of complex molecular architectures.
Unconventional transformations, such as those initiated by single-electron transfer or under photochemical conditions, could also be a fertile ground for discovery. acs.org For instance, the photolysis of similar systems has been shown to induce unique rearrangements and cycloadditions. mdpi.com Exploring the photochemical behavior of this compound could unveil novel reaction pathways. Additionally, the reaction of related bromo-heterocycles with nucleophiles has sometimes led to unexpected rearrangements and ring expansions. researchgate.net
Advanced Theoretical Modeling of Complex Transformations and Spectroscopic Phenomena
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity and spectroscopic properties. mdpi.comawi.deacs.org For a molecule like this compound, with its conformational flexibility and multiple reactive sites, theoretical modeling can provide invaluable insights.
Future research should employ advanced computational methods to model potential reaction pathways for the transformations discussed in the previous section. This could help in elucidating reaction mechanisms, predicting the stereochemical outcomes of reactions, and identifying the most promising conditions for experimental investigation. For example, modeling the transition states for various potential ring-opening and rearrangement reactions could guide the rational design of new synthetic methodologies.
Furthermore, theoretical calculations can be used to predict and interpret the spectroscopic data (e.g., NMR, IR, and Raman spectra) of this compound and its potential products. This is particularly important for characterizing novel compounds and understanding their electronic structure. In silico modeling of the 13C NMR chemical shifts, for instance, has been successfully used to determine the stereochemistry of complex spirocyclic systems. awi.de
Design and Synthesis of Spirocyclic Systems with Enhanced Structural Rigidity or Tunable Flexibility
Spirocyclic scaffolds are of great interest in medicinal chemistry because their inherent three-dimensionality and rigidity can lead to improved binding to biological targets. rsc.org The 5-oxaspiro[3.5]nonane core provides a rigid framework that can be further modified to tune its conformational properties.
Future research could focus on using this compound as a starting point for the synthesis of more complex spirocyclic systems with tailored rigidity or flexibility. The bromine atom serves as a convenient point for elaboration, allowing for the introduction of various substituents or the construction of additional rings through intramolecular reactions. For example, intramolecular Heck reactions or other palladium-catalyzed cyclizations could be employed to create fused or bridged ring systems, further constraining the conformation of the molecule.
Conversely, the oxetane ring can be selectively opened to introduce more flexible side chains, leading to molecules with different conformational preferences. The ability to tune the rigidity and flexibility of the molecular scaffold is crucial for optimizing interactions with biological macromolecules. The synthesis of a library of derivatives of this compound with varying conformational properties would be a valuable endeavor for drug discovery programs. acs.org
Integration into Advanced Materials Science Applications (e.g., Optoelectronic Materials, Catalysts)
The unique electronic and structural properties of spirocyclic compounds have led to their investigation in various materials science applications. acs.org The spiro-center in these molecules can lead to a high glass transition temperature and morphological stability in thin films, which are desirable properties for organic light-emitting diodes (OLEDs) and other optoelectronic devices. whiterose.ac.uk
Future research could explore the potential of this compound as a building block for novel organic electronic materials. The bromo-functionality allows for its incorporation into larger conjugated systems through cross-coupling reactions. The spiro-oxetane core could impart favorable solid-state packing and photophysical properties to the resulting materials.
Q & A
Q. What are the optimized synthetic routes for 8-bromo-5-oxaspiro[3.5]nonane?
The synthesis typically involves cyclization and functionalization steps. For example:
- Step 1 : Cyclization of a precursor (e.g., chloroacetyl chloride) with a base such as triethylamine or potassium carbonate to form the spirocyclic core .
- Step 2 : Bromination at the 8-position using reagents like N-bromosuccinimide (NBS) under controlled conditions.
- Step 3 : Deprotection via catalytic hydrogenation to remove protecting groups (e.g., benzyl groups) .
Key factors include solvent choice (e.g., dichloromethane or THF) and temperature control to minimize side reactions.
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm spirocyclic structure and bromine placement via H and C chemical shifts.
- Mass Spectrometry (MS) : Verify molecular weight (e.g., EI-MS or ESI-MS) .
- HPLC : Assess purity (>95% recommended) using reverse-phase columns with UV detection .
Q. What are common reactions involving this compound?
The bromine atom facilitates nucleophilic substitution (S2) or Suzuki coupling. For example:
- Nucleophilic Substitution : React with amines (e.g., pyrrolidine) to form amine derivatives .
- Cross-Coupling : Use palladium catalysts to couple with boronic acids for biaryl synthesis .
Reaction optimization requires inert atmospheres and anhydrous solvents.
Advanced Research Questions
Q. How does the spirocyclic scaffold influence sigma receptor (S1R/S2R) binding affinity?
Comparative studies of diazaspiro[3.5]nonane derivatives reveal:
-
Scaffold Rigidity : The spirocyclic structure enhances conformational stability, improving receptor fit .
-
Functional Groups : Amide or benzyl substituents modulate intrinsic activity (e.g., compound 5b in showed S1R antagonism with nM).
-
SAR Table :
Compound Scaffold S1R (nM) Functional Profile 4b Diazaspiro 2.7 Agonist 5b Diazaspiro 13 Antagonist 8f Diazabicyclo 10 Antagonist Data from .
Q. What computational strategies predict binding modes of 8-bromo-5-oxaspiro derivatives?
- Molecular Docking : Use Glide or AutoDock to model interactions with S1R’s Glu172 residue, critical for hydrogen bonding .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories .
- Free Energy Calculations : MM/GBSA estimates binding free energy differences between agonists/antagonists .
Q. How can contradictory functional profiles (agonist vs. antagonist) be resolved?
- In Vivo Phenytoin Assay : Test reversal of mechanical allodynia in mice. Antagonists (e.g., 5b ) reverse pain hypersensitivity, while agonists (e.g., 4b ) lack efficacy .
- In Vitro cAMP Assays : Measure intracellular cAMP levels to distinguish G-protein coupling profiles .
Q. What are the challenges in stereochemical analysis of spirocyclic derivatives?
Q. How to optimize reaction yields for large-scale synthesis?
- Flow Chemistry : Continuous reactors improve mixing and heat transfer for bromination steps .
- Catalyst Screening : Pd(OAc)/XPhos enhances Suzuki coupling efficiency (>80% yield) .
- DoE (Design of Experiments) : Optimize parameters like temperature, solvent ratio, and catalyst loading .
Data Contradictions and Resolution
- Example : Compounds 4b and 5b share the diazaspiro[3.5]nonane scaffold but exhibit opposing S1R activities. Resolution involves:
- Structural Analysis : Compare substituent electronic effects (e.g., amide in 5b vs. benzyl in 4b ) .
- Functional Assays : Test reversal of PRE-084 (S1R agonist) effects to confirm antagonism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
